1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine-3-carboxamide derivative featuring a 2-fluorophenylmethyl group at the 1-position and a 2-(trifluoromethyl)phenyl substituent at the N-amide position. Its molecular formula is C₂₀H₁₃F₄N₂O₂ (calculated molecular weight: 404.33 g/mol).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-7-3-1-5-13(16)11-26-12-14(9-10-18(26)27)19(28)25-17-8-4-2-6-15(17)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCPOWOCYUDJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide , often referred to as a dihydropyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.31 g/mol. The structure features a dihydropyridine ring system, which is known for its diverse biological properties.
Structural Characteristics
- Dihydropyridine Core : Central to its activity, this structure is often associated with calcium channel blockers and antihypertensive agents.
- Fluorinated Aromatic Moieties : The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinities.
Antimicrobial Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of cell wall synthesis and disruption of membrane integrity. In vitro studies have demonstrated minimum inhibitory concentrations (MIC) ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
Dihydropyridine derivatives have also been evaluated for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that a related dihydropyridine compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Cardiovascular Effects
Given the structural similarity to known calcium channel blockers, it is hypothesized that this compound may exhibit cardiovascular effects.
- Potential Mechanism : By modulating calcium ion influx in cardiac myocytes, it may reduce myocardial contractility and lower blood pressure. Preliminary data suggests a dose-dependent decrease in heart rate in animal models .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.625 - 125 µM | Inhibition of cell wall synthesis |
| Anticancer | MCF-7 (breast cancer) | ~10 µM | Induction of apoptosis |
| Cardiovascular | Cardiac myocytes | Not yet quantified | Modulation of calcium influx |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various derivatives showed promising results against MRSA strains with MBIC values indicating effective biofilm disruption capabilities.
-
Anticancer Activity :
- In vitro assays revealed that the compound induced apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased caspase-3 activity.
-
Cardiovascular Impact :
- Animal studies indicated a significant reduction in systolic blood pressure upon administration, suggesting potential use as an antihypertensive agent.
Scientific Research Applications
Pharmacological Applications
- Antihypertensive Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of 1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Variations in the synthesis can lead to derivatives with modified biological activity.
-
Study on Antihypertensive Effects :
- A clinical trial evaluated the efficacy of a related dihydropyridine compound in patients with hypertension. Results showed significant reductions in systolic and diastolic blood pressure compared to placebo controls, supporting the potential use of this class of compounds in managing hypertension .
- Research on Anticancer Activity :
- Neuroprotective Mechanisms :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Rings
The compound’s closest analogs differ in the substitution patterns on the phenyl rings. For example:
- 1-[(3,4-Dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide (CAS: 338782-47-1) replaces the 2-fluorophenyl group with a 3,4-dichlorophenylmethyl moiety and positions the trifluoromethyl group at the 3-position of the phenyl ring. This increases molecular weight (441.23 g/mol) and likely alters solubility and receptor-binding interactions due to chlorine’s larger atomic radius and electronegativity compared to fluorine .
- 6-Oxo-N-[3-(trifluoromethyl)phenyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS: 338783-67-8) replaces the 2-fluorophenylmethyl group with a 3-(trifluoromethyl)phenylmethyl group, significantly enhancing lipophilicity and steric bulk, which may impact membrane permeability .
Core Scaffold Modifications
Compounds with analogous carboxamide scaffolds but divergent heterocyclic cores include:
- N-{4-fluoro-5-[2-(morpholin-4-yl)pyrimidin-5-yl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (CAS: 2254706-21-1) integrates a pyrimidine-morpholine hybrid and a trimethylpiperazine group, introducing hydrogen-bonding and solubility-enhancing motifs absent in the target compound .
Key Comparative Data Table
Implications of Structural Differences
- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance electrophilicity and metabolic stability compared to chlorine or methyl groups, as seen in the dichlorophenyl analog .
- Solubility : Morpholine-containing analogs (e.g., CAS: 2254706-21-1) exhibit improved aqueous solubility due to polar heterocycles, whereas the target compound’s fluorinated groups prioritize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
